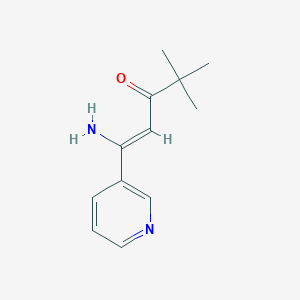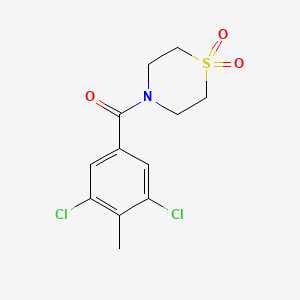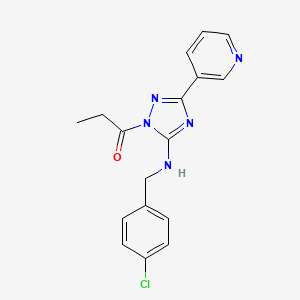![molecular formula C20H23ClN4O B5602303 2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5602303.png)
2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one" involves complex organic reactions aimed at creating specific molecular frameworks with biological activity. For example, the synthesis of related diazaspiro[4.5]decan derivatives has been achieved through various methods, including Michael addition reactions of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by cyclization reactions (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of similar diazaspiro[4.5]decan derivatives has been elucidated using a combination of spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis (Guillon et al., 2020). These analyses provide detailed insights into the compound's structural features, contributing to understanding its chemical behavior and interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Antagonistic and Receptor Internalization Properties
Research has identified potent antagonists within the 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine class, including compounds related to the specified chemical structure, that target the CCR4 receptor. These compounds have been synthesized and evaluated for their ability to bind to the extracellular allosteric site of the receptor, showing high affinity and activity in various assays. Notably, some of these antagonists also demonstrate the capability to induce receptor endocytosis, a rare feature for small molecule antagonists of chemokine receptors (Shukla et al., 2016).
Anticancer and Antidiabetic Activities
Spirothiazolidines and related analogs have shown significant promise in anticancer and antidiabetic research. Through various synthetic pathways, compounds incorporating elements of the 2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one structure have been developed. These compounds exhibit high anticancer activities against human breast carcinoma and liver carcinoma cell lines. Additionally, certain derivatives demonstrate higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to standard antidiabetic drugs, indicating potential for treatment of diabetes (Flefel et al., 2019).
Antimicrobial Activities
The synthesis and evaluation of spiro 4-thiazolinone derivatives, incorporating the core structure of interest, have been explored for their antimicrobial properties. These compounds, upon undergoing specific reactions including condensation with 4-chlorobenzaldehyde, have shown enhanced antimicrobial activities. The investigation into the structure-activity relationship of these derivatives suggests their potential utility in developing new antimicrobial agents (Patel & Patel, 2015).
Antiviral Evaluation
N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, closely related to the specified compound, have been synthesized and evaluated for their antiviral activity. These spirothiazolidinone compounds demonstrate significant activity against influenza A/H3N2 virus, with some exhibiting EC50 values indicating strong inhibitory potential. This research highlights the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules, providing a foundation for further development in antiviral therapy (Apaydın et al., 2020).
Chitin Synthase Inhibition and Antifungal Agents
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and assessed for their inhibition of chitin synthase and antimicrobial activities. These compounds showed moderate to excellent potency against chitin synthase, with some exhibiting antifungal activity comparable to known antifungal agents. This indicates their potential as novel antifungal agents with a mechanism of action involving chitin synthase inhibition (Li et al., 2019).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-8-(2-methylpyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-15-22-9-6-18(23-15)24-10-7-20(8-11-24)12-19(26)25(14-20)13-16-2-4-17(21)5-3-16/h2-6,9H,7-8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEGFHVXFNVHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5602230.png)
![7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5602235.png)

![7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5602246.png)
![5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5602250.png)
![7-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B5602257.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5602279.png)
![{4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5602289.png)
![4-{[4-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5602295.png)
![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide](/img/structure/B5602305.png)
![1-(2-methoxyphenyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-2-piperazinone](/img/structure/B5602312.png)
amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5602326.png)
